molecular formula C18H19N3OS B11294086 3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

3-methyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)butanamide

Cat. No.: B11294086
M. Wt: 325.4 g/mol
InChI Key: YUSKFSYXJJACMC-UHFFFAOYSA-N
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Description

3-METHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE is a complex organic compound that belongs to the class of thiazolopyridine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine . The reaction conditions often require refluxing in ethanol and the use of a base such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-METHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-METHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of protein kinases or interact with G-protein coupled receptors, thereby modulating cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-METHYL-N-(2-METHYL-3-{[1,3]THIAZOLO[5,4-B]PYRIDIN-2-YL}PHENYL)BUTANAMIDE is unique due to its specific substitution pattern and the presence of both thiazole and pyridine rings.

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4 g/mol

IUPAC Name

3-methyl-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]butanamide

InChI

InChI=1S/C18H19N3OS/c1-11(2)10-16(22)20-14-7-4-6-13(12(14)3)17-21-15-8-5-9-19-18(15)23-17/h4-9,11H,10H2,1-3H3,(H,20,22)

InChI Key

YUSKFSYXJJACMC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CC(C)C)C2=NC3=C(S2)N=CC=C3

Origin of Product

United States

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